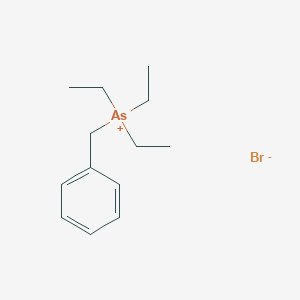
Benzyl(triethyl)arsanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(triethyl)arsanium bromide is an organoarsenic compound that features a benzyl group attached to a triethylarsanium cation, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(triethyl)arsanium bromide can be synthesized through the reaction of benzyl bromide with triethylarsine. The reaction typically occurs in an organic solvent such as acetone or toluene. The general reaction scheme is as follows:
C6H5CH2Br+(C2H5)3As→C6H5CH2As(C2H5)3Br
The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(triethyl)arsanium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The arsenic center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Complex Formation: The compound can form complexes with various ligands, influencing its chemical behavior and applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, hydroxides, and amines. Reactions are typically carried out in polar solvents such as acetone or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the arsenic center.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the arsenic center.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of arsenic oxides or other higher oxidation state compounds.
Reduction Products: Reduction typically results in lower oxidation state arsenic compounds.
Applications De Recherche Scientifique
Benzyl(triethyl)arsanium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-arsenic bonds.
Medicinal Chemistry: The compound is investigated for its potential use in developing arsenic-based drugs, particularly for cancer treatment due to its ability to interfere with cellular processes.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
Mécanisme D'action
The mechanism of action of Benzyl(triethyl)arsanium bromide involves its interaction with molecular targets through its arsenic center. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as thiol groups in proteins. This interaction can disrupt normal cellular functions, leading to potential therapeutic effects in cancer treatment. The benzyl group also plays a role in modulating the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl(triethyl)phosphonium bromide: Similar structure but with phosphorus instead of arsenic.
Benzyl(triethyl)ammonium bromide: Similar structure but with nitrogen instead of arsenic.
Benzyl(triethyl)stannium bromide: Similar structure but with tin instead of arsenic.
Uniqueness
Benzyl(triethyl)arsanium bromide is unique due to the presence of arsenic, which imparts distinct chemical properties and reactivity compared to its phosphorus, nitrogen, and tin analogs.
Propriétés
Numéro CAS |
62882-58-0 |
|---|---|
Formule moléculaire |
C13H22AsBr |
Poids moléculaire |
333.14 g/mol |
Nom IUPAC |
benzyl(triethyl)arsanium;bromide |
InChI |
InChI=1S/C13H22As.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MPFUVSKXNVQTDB-UHFFFAOYSA-M |
SMILES canonique |
CC[As+](CC)(CC)CC1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
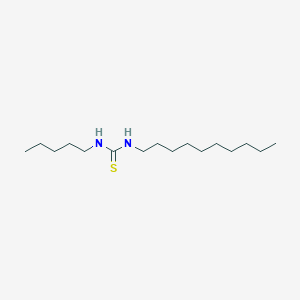
![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
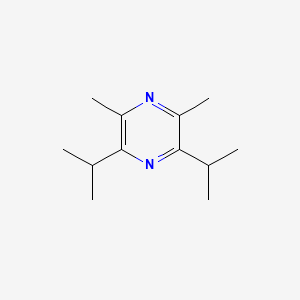
![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)

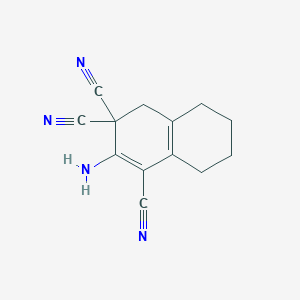

![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
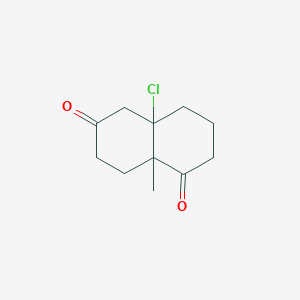
![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
